![molecular formula C14H26O B13825840 Tetradecahydrocyclododeca[c]furan CAS No. 42824-62-4](/img/structure/B13825840.png)
Tetradecahydrocyclododeca[c]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecahydrocyclododeca[c]furan is a complex organic compound with the molecular formula C14H26O. It is characterized by a furan ring fused with a cyclododecane ring, resulting in a unique structure that imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetradecahydrocyclododeca[c]furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the photocatalytic synthesis, where 1,3-diketones are converted to tetra-substituted furan skeleton compounds in the presence of carbon dioxide (CO2) under mild conditions . This method leverages visible-light-driven reactions to achieve the desired cyclization.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, utilizing the metabolic diversity of microorganisms to convert biomass-derived precursors into the target compound. These methods are cost-effective and environmentally friendly, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecahydrocyclododeca[c]furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Hydrogenation of the furan ring can yield tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation is typically carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxygenated furans, tetrahydrofuran derivatives, and substituted furans, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tetradecahydrocyclododeca[c]furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of high-performance materials, such as advanced polymers and resins
Wirkmechanismus
The mechanism of action of tetradecahydrocyclododeca[c]furan involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating various biochemical processes. The furan ring’s ability to participate in hydrogen bonding and its aromatic nature contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: A simpler furan derivative used in the production of resins and as a solvent.
5-Hydroxymethylfurfural (5-HMF): A furan derivative with applications in biofuel production and as a platform chemical for synthesizing various value-added products.
Tetrahydrofuran (THF): A fully hydrogenated furan used as a solvent in various chemical reactions.
Uniqueness
Tetradecahydrocyclododeca[c]furan is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural complexity allows for a broader range of chemical modifications and applications compared to simpler furan derivatives .
Eigenschaften
CAS-Nummer |
42824-62-4 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
1,3,3a,4,5,6,7,8,9,10,11,12,13,13a-tetradecahydrocyclododeca[c]furan |
InChI |
InChI=1S/C14H26O/c1-2-4-6-8-10-14-12-15-11-13(14)9-7-5-3-1/h13-14H,1-12H2 |
InChI-Schlüssel |
ZOMKNVYKXOZLFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC2COCC2CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,9R)-10,10-dimethyl-4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3-azatricyclo[7.1.1.0(2),]undeca-2(7),3,5-triene](/img/structure/B13825760.png)
![2-(4-Tert-butylphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B13825761.png)
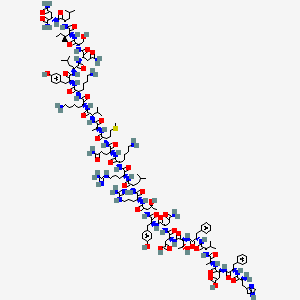
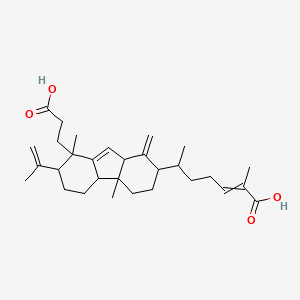

![(2S,3S,4R,5R,6S)-3-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid](/img/structure/B13825783.png)
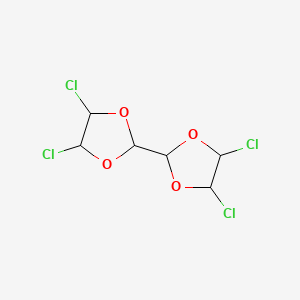
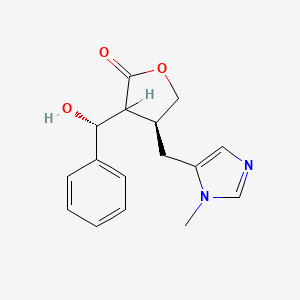
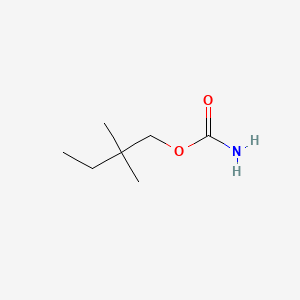
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B13825825.png)
![dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13825828.png)
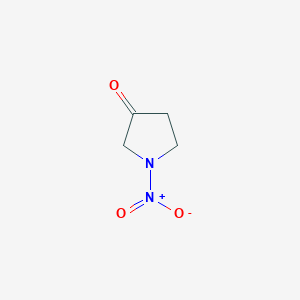
![[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13825836.png)
![2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13825837.png)
